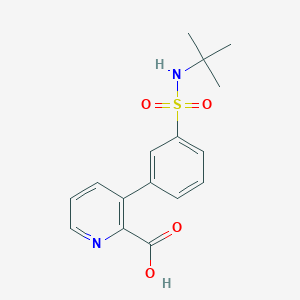
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid (5-3-tBSHNA) is an organic compound commonly used in scientific research. It is a derivative of nicotinic acid and is widely used as a research tool for studying the biochemical and physiological effects of nicotinic acid. 5-3-tBSHNA is a white, odorless, and crystalline solid, with a melting point of 125-126°C. It has a molecular weight of 300.3 g/mol and is soluble in water and ethanol.
Mécanisme D'action
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% acts as an agonist of the G-protein-coupled receptor GPR109A, which is expressed in adipose tissue, the liver, and the brain. Activation of GPR109A by 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% results in the release of adenosine monophosphate (AMP) and nicotinic acid-induced lipolysis, which is the breakdown of lipids into free fatty acids.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase lipolysis, decrease glucose levels, and reduce the production of triglycerides. It has also been found to reduce inflammation and improve insulin sensitivity. Additionally, it has been found to increase the production of nitric oxide, which is a potent vasodilator.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound and can be stored at room temperature. The main limitation of using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
Future research on 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% should focus on its effects on other physiological processes, such as its effects on cardiovascular function and its potential therapeutic uses. Additionally, further research should be conducted on the mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%, particularly regarding its interaction with GPR109A. Finally, further research should be conducted on the potential side effects of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%, as well as its potential interactions with other drugs.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% can be synthesized via a multi-step reaction involving the reaction of t-butylsulfamoyl chloride with 2-hydroxy-3-methyl-3-phenylpropionic acid. The reaction of these two compounds in the presence of a base, such as sodium carbonate, results in the formation of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is widely used in scientific research for studying the biochemical and physiological effects of nicotinic acid. It has been used to study the effects of nicotinic acid on glucose metabolism, lipid metabolism, and energy metabolism. It has also been used to study the effects of nicotinic acid on the immune system, inflammation, and cell signaling pathways.
Propriétés
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(19)17-9-11/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDYMQGEWJFNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)



![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)








